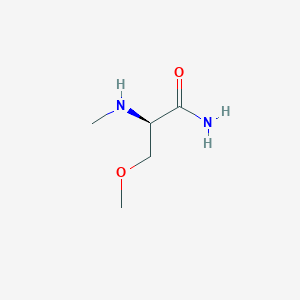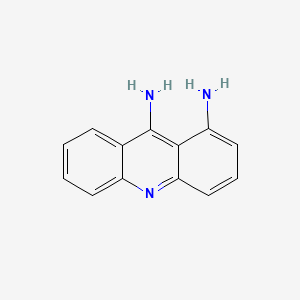
1,9-Acridinediamine
Overview
Description
1,9-Acridinediamine is an organic compound belonging to the acridine family. It is characterized by the presence of two amino groups attached to the acridine ring at positions 1 and 9. This compound is known for its vibrant yellow color and has been widely studied for its various biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Acridinediamine can be synthesized through several methods. One common approach involves the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl₃). The resulting 9-chloroacridine is then subjected to nucleophilic substitution with ammonia to yield 1,9-diaminoacridine .
Industrial Production Methods
Industrial production of 1,9-diaminoacridine typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,9-Acridinediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridine derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various acridine derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
1,9-Acridinediamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Biology: The compound has been studied for its interactions with DNA and its potential as an anticancer agent.
Medicine: It has shown promise in the treatment of certain types of cancer and as an antimicrobial agent.
Industry: This compound is used in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
1,9-Acridinediamine exerts its effects primarily through intercalation with DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands, preventing bacterial reproduction . The compound’s ability to intercalate with DNA also makes it a potential anticancer agent, as it can inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,6-Diaminoacridine: Another acridine derivative with similar properties but different substitution positions.
9-Aminoacridine: A related compound with a single amino group at position 9.
Ethacridine Lactate: An acridine derivative used as an antiseptic.
Uniqueness
1,9-Acridinediamine is unique due to its dual amino groups at positions 1 and 9, which confer distinct chemical and biological properties. This structural feature allows for versatile chemical modifications and enhances its potential as a therapeutic agent.
Properties
CAS No. |
23043-60-9 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
acridine-1,9-diamine |
InChI |
InChI=1S/C13H11N3/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H,14H2,(H2,15,16) |
InChI Key |
NDNCMVVGTGZIMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzenamine, 2-[(2-bromo-4-chlorophenyl)methoxy]-, hydrochloride](/img/structure/B8688377.png)
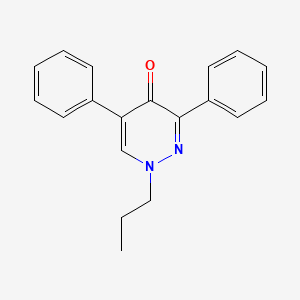
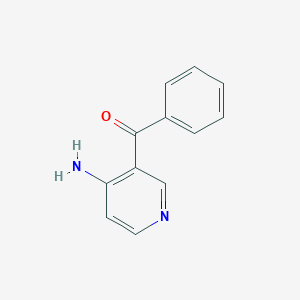
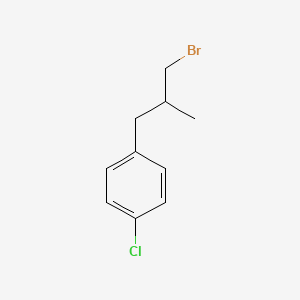
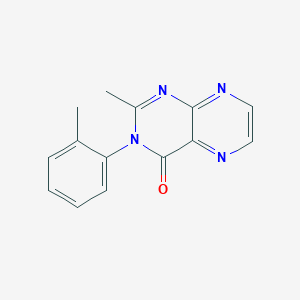
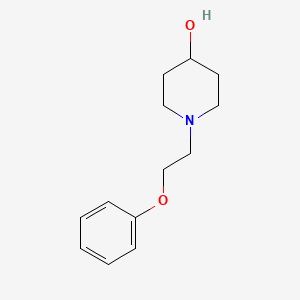
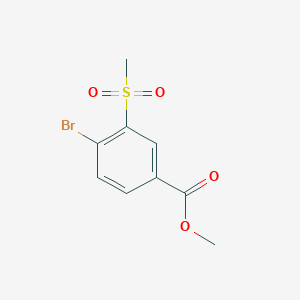
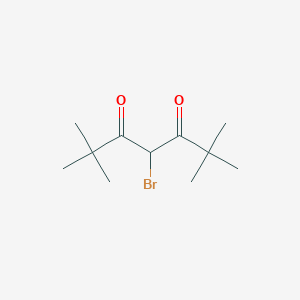
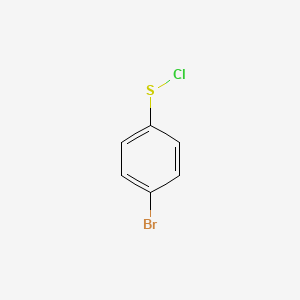

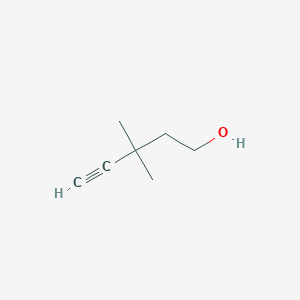
![1,3-Propanediol, 2-[(6-methoxy-3-nitro-2-pyridinyl)amino]-](/img/structure/B8688423.png)
![(1R,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methylidenecyclopentan-1-ol](/img/structure/B8688435.png)
